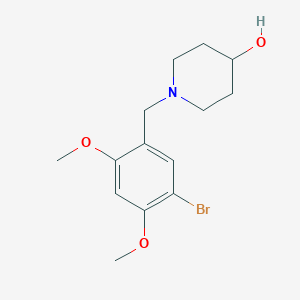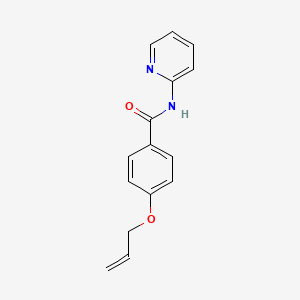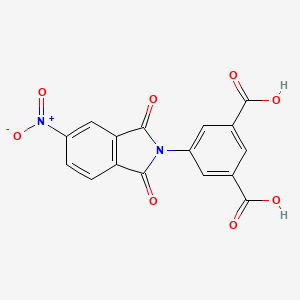
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. It is a potent and selective antagonist of the dopamine D3 receptor, making it a promising candidate for the treatment of various neurological disorders. In
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol involves its selective antagonism of the dopamine D3 receptor. By blocking the activity of this receptor, 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in various neurological disorders.
Biochemical and physiological effects:
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has been shown to have several biochemical and physiological effects. Studies have shown that it can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in various neurological disorders. Additionally, it has been shown to have a high affinity for the dopamine D3 receptor, making it a promising candidate for the development of selective D3 receptor antagonists.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is its high affinity for the dopamine D3 receptor, making it a promising candidate for the development of selective D3 receptor antagonists. Additionally, its potent and selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological disorders. One of the limitations of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol is its limited solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has several potential future directions for scientific research. One direction is the development of selective D3 receptor antagonists for the treatment of various neurological disorders. Another direction is the study of the role of the dopamine D3 receptor in drug addiction and the potential use of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol as a therapeutic agent for drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol and its potential therapeutic applications in various neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol involves a multi-step process. The first step involves the protection of the two phenolic hydroxyl groups of 2,4-dimethoxybenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield 2,4-dimethoxybenzyl TBDMS ether. The second step involves the bromination of the protected alcohol with N-bromosuccinimide (NBS) to yield 5-bromo-2,4-dimethoxybenzyl TBDMS ether. The third step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield 5-bromo-2,4-dimethoxybenzyl alcohol. The final step involves the coupling of the alcohol with 4-piperidinol hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to yield 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol.
Applications De Recherche Scientifique
1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)-4-piperidinol can modulate dopamine signaling in the brain, leading to potential therapeutic benefits in these disorders.
Propriétés
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-8-14(19-2)12(15)7-10(13)9-16-5-3-11(17)4-6-16/h7-8,11,17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTYSXGVMSMMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(tert-butyl)acetamide]](/img/structure/B5228694.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(phenylethynyl)benzamide](/img/structure/B5228698.png)

![2-[benzoyl(ethyl)amino]benzoic acid](/img/structure/B5228712.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5228720.png)
![5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5228727.png)
![2,4-dichloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5228739.png)



![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228795.png)
![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)